molecular formula C12H13N3O2S B1530158 N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide CAS No. 1184246-81-8

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide

Cat. No. B1530158
CAS RN: 1184246-81-8
M. Wt: 263.32 g/mol
InChI Key: CPYDLSXYPKEYEL-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-3-yl)-1-phenylmethanesulfonamide, also known as APMS, is a sulfonamide compound that is used in a variety of scientific experiments and research. APMS is a versatile compound that is used in many different applications, including as a synthetic intermediate, a catalyst, and a reagent. Its versatility makes it a valuable tool in scientific research and experimentation.

Scientific Research Applications

One-Pot Synthesis of Heterocyclic Sulfonamides

A study by Rozentsveig et al. (2013) presents a one-pot synthesis method for generating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b]thiazol-5-yl)sulfonamides through the reaction of 2-aminopyridines or 2-aminothiazole with specific sulfonamides. This method efficiently cyclizes the intermediate sulfonamides in the presence of alkali, highlighting a novel approach to heterocyclic compound synthesis with potential pharmaceutical relevance Rozentsveig et al., 2013.

Generation of Antibodies for Sulfonamide Antibiotics

Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, utilizing antibodies produced against specific sulfonamide derivatives. This study underscores the importance of sulfonamides in generating broad-specificity antibodies for detecting a range of sulfonamide antibiotic congeners, demonstrating their utility in food safety and regulatory compliance Adrián et al., 2009.

Metal-Free Photoredox Catalysis in Bond Formation

Ociepa et al. (2018) introduced a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, employing redox-activated primary amine derivatives. This innovative approach facilitates the functionalization of alkynes and the synthesis of (E)-alkenes from vinyl phenyl sulfones, offering a new avenue for the diversification of complex molecular scaffolds Ociepa et al., 2018.

Synthesis of Substituted Phenyl 2-Aminopyridine-3-Sulfonates

Fischer and Troschütz (2003) synthesized a series of phenyl 2-aminopyridine-3-sulfonates, starting from phenyl cyanomethanesulfonate. These compounds are of significant pharmaceutical and medicinal interest, showcasing the versatility of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide derivatives in drug discovery and development Fischer & Troschütz, 2003.

properties

IUPAC Name

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-12-7-6-11(8-14-12)15-18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYDLSXYPKEYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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